molecular formula C19H19N3O4 B7695463 N-(3-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(3-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7695463
M. Wt: 353.4 g/mol
InChI Key: WBRMWGGDCIFYMI-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

N-(3-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide selectively inhibits COX-2 enzyme activity by binding to the active site of the enzyme. This binding prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have anti-inflammatory and analgesic effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been shown to have a protective effect on gastric mucosa, making it a potential treatment for gastric ulcers.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its selective COX-2 inhibition, making it a potential target for the treatment of various inflammatory diseases. However, one of the limitations is its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the research of N-(3-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One of the future directions is to investigate its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another future direction is to study its potential use in the treatment of gastric ulcers. Further research is also required to understand its mechanism of action and potential toxicity in detail.
Conclusion:
N-(3-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has potential therapeutic applications. It selectively inhibits COX-2 enzyme activity, making it a potential target for the treatment of various inflammatory diseases. However, further research is required to understand its mechanism of action and potential toxicity in detail.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been achieved using different methods. One of the commonly used methods involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified to obtain N-(3-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide.

Scientific Research Applications

N-(3-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential therapeutic applications. One of the significant research areas is its use as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a crucial role in inflammation and pain. Inhibition of COX-2 has been shown to reduce inflammation and pain, making it a potential target for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-7-3-5-13(11-15)19-21-18(26-22-19)10-9-17(23)20-14-6-4-8-16(12-14)25-2/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRMWGGDCIFYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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